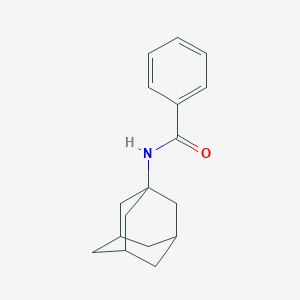

N-(1-Adamantyl)benzamide

Vue d'ensemble

Description

N-(1-Adamantyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Characteristics and Mechanism of Action

N-(1-Adamantyl)benzamide incorporates the adamantane moiety, which is known for its rigid, three-dimensional structure. This configuration allows for enhanced interactions with biological targets, thereby improving the efficacy of drug candidates. The adamantyl group can increase lipophilicity, aiding in the penetration of the blood-brain barrier (BBB) and enhancing central nervous system (CNS) drug exposure .

CNS Disorders

Research indicates that compounds containing the adamantyl group, including this compound, are being explored for their potential in treating various CNS disorders. For instance, studies have shown that adamantane derivatives can act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases like Parkinson's disease (PD) . The ability of this compound to modulate receptor activity makes it a candidate for further development in this area.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been identified as a dual modulator of the cannabinoid CB2 receptor and fatty acid amide hydrolase (FAAH), suggesting its utility in treating inflammatory conditions . This multitarget approach may provide a more effective therapeutic strategy compared to single-target drugs.

Antiviral Activity

This compound has also been investigated for its antiviral properties. Compounds with adamantane fragments have shown activity against various viruses, including orthopoxviruses. The selectivity indices of these compounds indicate promising antiviral efficacy with low toxicity . Such findings support the exploration of this compound as a potential antiviral agent.

Synthesis and Evaluation

The synthesis of this compound derivatives has been documented, with studies demonstrating their biological evaluation against specific targets. For example, one study synthesized a series of benzamide derivatives and assessed their activity against NMDA receptors, revealing significant binding affinities .

Selectivity and Efficacy

Case studies have shown that certain derivatives exhibit high selectivity indices when tested against viral infections compared to standard antiviral agents. For instance, one derivative demonstrated a selectivity index significantly higher than that of established antiviral drugs . This suggests that this compound derivatives may offer safer alternatives with enhanced efficacy.

Conclusion and Future Directions

This compound represents a promising scaffold in medicinal chemistry due to its structural advantages and diverse therapeutic applications. Ongoing research into its mechanisms of action and biological evaluations will be crucial for developing effective treatments for CNS disorders, inflammatory conditions, and viral infections.

Data Table: Overview of Applications

Propriétés

Numéro CAS |

19026-84-7 |

|---|---|

Formule moléculaire |

C17H21NO |

Poids moléculaire |

255.35 g/mol |

Nom IUPAC |

N-(1-adamantyl)benzamide |

InChI |

InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |

Clé InChI |

HIMFTDSGLWYLKA-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |

SMILES canonique |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4 |

Key on ui other cas no. |

19026-84-7 |

Pictogrammes |

Irritant |

Synonymes |

N-(1-Adamantyl)benzamide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.